3-Carboxypropyl-CoA

Description

Properties

Molecular Formula |

C25H42N7O18P3S |

|---|---|

Molecular Weight |

853.6 g/mol |

IUPAC Name |

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]butanoic acid |

InChI |

InChI=1S/C25H42N7O18P3S/c1-25(2,20(37)23(38)28-6-5-15(33)27-7-9-54-8-3-4-16(34)35)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(36)24(48-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,36-37H,3-11H2,1-2H3,(H,27,33)(H,28,38)(H,34,35)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |

InChI Key |

PDZSKLWSGCQECH-CITAKDKDSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCCCC(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCCCC(=O)O)O |

Synonyms |

3-carboxypropyl-CoA 3-carboxypropyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Enigma of 3-Carboxypropyl-CoA: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding and proposed metabolic significance of 3-Carboxypropyl-CoA. While a dedicated metabolic pathway for this molecule is not yet fully elucidated, this document synthesizes available data on structurally related metabolites, particularly glutaryl-CoA, to propose a hypothetical metabolic framework. This guide is intended for researchers, scientists, and drug development professionals investigating novel metabolic pathways and their implications in health and disease. We present available quantitative data, detailed experimental protocols for analogous compounds, and visualizations of the proposed metabolic context to facilitate further research in this nascent field.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and amino acid degradation. While many acyl-CoA species have been extensively studied, the metabolic role of this compound remains largely unexplored. This document aims to bridge this knowledge gap by providing a technical resource that consolidates the limited available information and proposes a scientifically grounded, hypothetical metabolic pathway for this compound.

Based on its structural similarity to glutaryl-CoA, an intermediate in the catabolism of lysine and tryptophan, it is hypothesized that this compound may be a substrate for enzymes involved in this pathway, particularly Glutaryl-CoA Dehydrogenase (GCDH). Deficiencies in GCDH lead to the genetic disorder Glutaric Aciduria Type I (GA1), characterized by the accumulation of glutaric and 3-hydroxyglutaric acids.[1][2] Investigating the metabolism of this compound could therefore provide new insights into the pathophysiology of GA1 and other metabolic disorders.

This guide will cover the proposed metabolic pathway of this compound, quantitative data for related compounds, detailed experimental protocols that can be adapted for its study, and visual diagrams to illustrate the proposed metabolic relationships.

Proposed this compound Metabolic Pathway

Due to the lack of direct evidence for a specific this compound metabolic pathway, we propose a hypothetical pathway centered around the activity of Glutaryl-CoA Dehydrogenase (GCDH) and other acyl-CoA dehydrogenases.

Biosynthesis of this compound

The enzymatic synthesis of this compound in biological systems has not been described. It is plausible that it could be formed from the activation of glutaric acid semialdehyde or a related dicarboxylic acid by a CoA ligase. Alternatively, it could arise as a side product of other metabolic reactions. Chemical synthesis provides a viable route for obtaining this compound for experimental studies.

Catabolism of this compound

We hypothesize that this compound is primarily catabolized by mitochondrial Glutaryl-CoA Dehydrogenase (GCDH). GCDH is a flavin-dependent enzyme that catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[3] Studies on the substrate specificity of GCDH have shown that it can accommodate alternative substrates with modifications at the γ-position of glutaryl-CoA.[4][5] Given that this compound is an isomer of glutaryl-CoA, it is a strong candidate for being a substrate for GCDH.

The proposed reaction is the dehydrogenation of this compound to yield a corresponding enoyl-CoA species. The fate of this product is currently unknown and warrants further investigation.

Proposed catabolism of this compound by GCDH.

Quantitative Data

Direct quantitative data for this compound, such as cellular concentrations and enzyme kinetic parameters, are not currently available in the scientific literature. However, data for the structurally related and metabolically relevant glutaryl-CoA and its processing enzyme, GCDH, can serve as a valuable reference point for future studies.

Table 1: Kinetic Parameters of Human Glutaryl-CoA Dehydrogenase (GCDH) with Glutaryl-CoA and Alternate Substrates

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Glutaryl-CoA | 3.8 | 13.5 | 3.6 x 10⁶ | [6] |

| 4-Nitrobutyryl-CoA | 14.5 | 0.24 | 1.7 x 10⁴ | [4][6] |

| Hexanoyl-CoA | 5.0 | 10.0 | 2.0 x 10⁶ | [4] |

| 5-Hexenoyl-CoA | 6.0 | 8.0 | 1.3 x 10⁶ | [4] |

Note: These values provide a baseline for designing experiments to determine the kinetic parameters of GCDH with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be adapted to study the this compound metabolic pathway.

Chemical Synthesis of this compound

The synthesis of acyl-CoA thioesters can be achieved through several chemical methods. A common approach involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A.[7][8]

Protocol: Synthesis of Acyl-CoAs via Mixed Anhydride Method

-

Materials:

-

3-Carboxypropionic acid (Glutaric anhydride can be a starting point)

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

Coenzyme A (lithium salt)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

HPLC for purification

-

-

Procedure:

-

Dissolve 3-carboxypropionic acid in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve Coenzyme A (lithium salt) in water and adjust the pH to ~7.5 with a suitable buffer.

-

Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction progress by HPLC.

-

Purify the resulting this compound by preparative reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain the final product.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

-

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

The activity of GCDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor. This assay can be adapted to test the activity of GCDH with this compound as a substrate.[9]

Protocol: Spectrophotometric Assay of GCDH Activity

-

Materials:

-

Purified recombinant human GCDH

-

This compound (synthesized as per protocol 4.1)

-

Glutaryl-CoA (as a positive control)

-

Potassium phosphate buffer (pH 7.8)

-

Ferrocenium hexafluorophosphate (FcPF₆) or other suitable electron acceptor

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the electron acceptor (e.g., 100 µM FcPF₆).

-

Equilibrate the reaction mixture to 30°C.

-

Add a known amount of purified GCDH to the reaction mixture.

-

Initiate the reaction by adding the substrate (this compound or glutaryl-CoA) at various concentrations.

-

Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at the appropriate wavelength (e.g., 300 nm for FcPF₆).

-

Calculate the initial reaction rates from the linear portion of the absorbance change over time.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.

-

Workflow for the GCDH activity assay.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.[10][11][12]

Protocol: LC-MS/MS Quantification of Short-Chain Acyl-CoAs

-

Sample Preparation:

-

Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.

-

Extract metabolites using a cold extraction solution (e.g., 10% trichloroacetic acid or 2.5% 5-sulfosalicylic acid in water).[10]

-

Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) in the extraction solution for accurate quantification.

-

Centrifuge the samples to pellet proteins and debris.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a reverse-phase C18 column.

-

Employ an ion-pairing agent (e.g., tributylamine) in the mobile phase to improve retention of the polar acyl-CoAs.

-

Develop a gradient elution method to separate the acyl-CoAs.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode.

-

Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the fragment resulting from the neutral loss of the acyl group or a fragment of the CoA moiety).

-

Optimize the collision energy and other MS parameters for the specific transition of this compound.

-

-

-

Data Analysis:

-

Generate a standard curve using synthesized this compound of known concentrations.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Workflow for LC-MS/MS quantification of this compound.

Conclusion and Future Directions

The metabolic role of this compound is a compelling area for future research. While direct evidence for its metabolic pathway is currently lacking, the structural analogy to glutaryl-CoA provides a strong foundation for a hypothetical framework involving Glutaryl-CoA Dehydrogenase. This technical guide has provided a synthesis of the available information, proposed a testable hypothesis, and detailed the experimental protocols necessary to investigate this emerging area of metabolism.

Future research should focus on:

-

Definitive identification of enzymes that synthesize and degrade this compound.

-

Measurement of cellular and tissue concentrations of this compound under various physiological and pathological conditions.

-

Investigation of the potential role of this compound in the pathophysiology of Glutaric Aciduria Type I and other metabolic disorders.

-

Elucidation of the downstream metabolic fate of the products of this compound catabolism.

By addressing these questions, the scientific community can unravel the metabolic significance of this compound and its potential implications for human health and disease.

References

- 1. Glutaric Aciduria Type I: Overview -Journal of mucopolysaccharidosis and rare diseases | Korea Science [koreascience.kr]

- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alternate substrates of human glutaryl-CoA dehydrogenase: structure and reactivity of substrates, and identification of a novel 2-enoyl-CoA product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Discovery of 3-Carboxypropyl-CoA: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of 3-Carboxypropyl-CoA, a key intermediate in the ω-oxidation and subsequent β-oxidation of fatty acids. This document is intended for researchers, scientists, and drug development professionals interested in fatty acid metabolism and related therapeutic areas. We will delve into the metabolic pathways involving this compound, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for its study. Visualizations of the relevant pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

The discovery of this compound is intrinsically linked to the elucidation of alternative pathways of fatty acid metabolism, specifically the ω-oxidation pathway. Unlike the primary β-oxidation pathway, which occurs in the mitochondria, ω-oxidation is initiated in the endoplasmic reticulum and provides a mechanism for the metabolism of fatty acids, particularly when β-oxidation is impaired.[1][2] This process generates dicarboxylic acids, which are then further metabolized via β-oxidation in both peroxisomes and mitochondria.[2][3] this compound emerges as a transient but crucial intermediate in the mitochondrial β-oxidation of these dicarboxylic acids. Its identification and characterization have been pivotal in understanding the metabolic flux and interplay between different cellular compartments in lipid metabolism.

Metabolic Pathways Involving this compound

This compound is primarily generated through two key metabolic processes: the ω-oxidation of fatty acids and the subsequent β-oxidation of the resulting dicarboxylic acids.

ω-Oxidation of Fatty Acids

The ω-oxidation pathway is a three-step process that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[4][5] It acts on medium-chain fatty acids (10-12 carbons) and becomes more significant when β-oxidation is defective.[1]

-

Hydroxylation: A hydroxyl group is introduced at the ω-carbon (the carbon furthest from the carboxyl group) of a fatty acid by a mixed-function oxidase system involving cytochrome P450.[4][5]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[4]

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[4]

References

An In-depth Technical Guide on 3-Carboxypropyl-CoA: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboxypropyl-Coenzyme A (3-Carboxypropyl-CoA) is a thioester derivative of Coenzyme A. While not a central metabolite in the primary energy-yielding pathways, its structure suggests a potential role in dicarboxylic acid metabolism and as a substrate for enzymes with broad specificity. This technical guide provides a comprehensive overview of the known structural and physicochemical properties of this compound. It further details hypothetical metabolic pathways and experimental protocols for its synthesis and analysis, based on established methodologies for similar acyl-CoA molecules. This document aims to serve as a foundational resource for researchers investigating the biological roles of less-common acyl-CoA thioesters and their potential implications in metabolic regulation and drug development.

Structure and Physicochemical Properties

This compound is an acyl-CoA molecule where the acyl group is a four-carbon dicarboxylic acid, glutaric acid, attached to the thiol group of Coenzyme A.

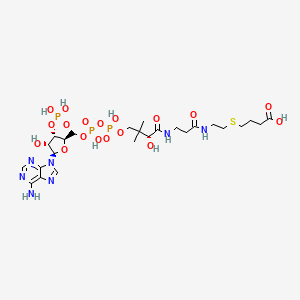

Chemical Structure

The structure of this compound consists of a β-mercaptoethylamine unit linked to pantothenic acid, which is in turn attached to a 3'-phosphorylated adenosine diphosphate (ADP) moiety. The 3-carboxypropyl group is linked via a thioester bond to the sulfhydryl group of the β-mercaptoethylamine.

IUPAC Name: 4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]butanoic acid[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily computed from its chemical structure.

| Property | Value | Reference |

| Molecular Formula | C25H42N7O18P3S | [1] |

| Molecular Weight | 853.6 g/mol | [1] |

| Exact Mass | 853.15198968 Da | [1] |

| XLogP3 | -5.5 | [1] |

| Hydrogen Bond Donor Count | 12 | [1] |

| Hydrogen Bond Acceptor Count | 25 | [1] |

| Rotatable Bond Count | 22 | [1] |

| Topological Polar Surface Area | 409 Ų | [1] |

Hypothetical Biological Roles and Metabolic Pathways

While this compound is not a well-documented intermediate in major metabolic pathways, its structure as a dicarboxylic acyl-CoA suggests potential involvement in the metabolism of dicarboxylic acids. Dicarboxylic acids can be formed through the ω-oxidation of fatty acids and are subsequently metabolized via β-oxidation.

Potential Role in Dicarboxylic Acid Metabolism

The metabolism of dicarboxylic acids typically involves their activation to CoA thioesters. It is plausible that this compound (as glutaryl-CoA) is an intermediate in the β-oxidation of longer-chain dicarboxylic acids. This process would involve a series of enzymatic reactions including dehydrogenation, hydration, and thiolytic cleavage.

Below is a diagram illustrating a hypothetical pathway for the formation and subsequent degradation of this compound within the context of dicarboxylic acid metabolism.

References

The Enigmatic Role of 3-Carboxypropyl-CoA in Fatty Acid Metabolism: A Pivot to the Well-Defined Pathway of Glutaryl-CoA

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial investigations into the role of 3-Carboxypropyl-CoA in fatty acid metabolism have revealed a significant lack of direct scientific literature and experimental evidence supporting its involvement in this pathway. Extensive database searches did not yield established enzymatic reactions, metabolic pathways, or quantitative data linking this compound to fatty acid oxidation or synthesis. However, the structurally analogous molecule, glutaryl-Coenzyme A (glutaryl-CoA), is a well-characterized intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Deficiencies in the metabolism of glutaryl-CoA lead to the serious inherited metabolic disorder, glutaric aciduria type I (GA-I).

This technical guide will, therefore, pivot to provide a comprehensive overview of glutaryl-CoA metabolism. This serves as a scientifically grounded proxy to the initial query, offering valuable insights into the biochemistry of a closely related dicarboxylic acyl-CoA. This guide will detail the established metabolic pathway of glutaryl-CoA, the enzymatic properties of glutaryl-CoA dehydrogenase, the pathophysiology of GA-I, and the experimental protocols utilized in its study and diagnosis. This information provides a robust framework for understanding the metabolism of short-chain dicarboxylic acyl-CoAs and may offer a theoretical basis for considering the potential, albeit currently undocumented, metabolic fate of this compound.

Glutaryl-CoA: A Central Intermediate in Amino Acid Catabolism

Glutaryl-CoA is a key metabolic intermediate formed during the breakdown of the essential amino acids L-lysine and L-tryptophan, as well as L-hydroxylysine.[1][2] This metabolic pathway occurs within the mitochondrial matrix.[3]

The degradation of L-lysine and L-tryptophan converges at the formation of α-ketoadipate, which is subsequently converted to glutaryl-CoA.[1][4] The final steps of lysine degradation leading to glutaryl-CoA involve a series of enzymatic reactions that ultimately yield this five-carbon dicarboxylic acid thioester.[1]

The Glutaryl-CoA Dehydrogenase (GCDH) Reaction

The primary metabolic fate of glutaryl-CoA is its oxidative decarboxylation to crotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][5] GCDH is a flavin adenine dinucleotide (FAD)-dependent enzyme that belongs to the acyl-CoA dehydrogenase family.[3][6] The reaction proceeds as follows:

Glutaryl-CoA + FAD → Crotonyl-CoA + CO₂ + FADH₂

The crotonyl-CoA produced can then enter the fatty acid β-oxidation pathway, ultimately being metabolized to acetyl-CoA, which can enter the citric acid cycle for energy production.[1]

Pathophysiology: Glutaric Aciduria Type I (GA-I)

A deficiency in the GCDH enzyme, caused by mutations in the GCDH gene, leads to the autosomal recessive disorder glutaric aciduria type I (GA-I).[7][8] This deficiency results in the accumulation of glutaryl-CoA and its metabolic byproducts, glutaric acid and 3-hydroxyglutaric acid, in various tissues and body fluids.[5][7][9]

The accumulation of these metabolites is neurotoxic, particularly affecting the basal ganglia.[9] This can lead to severe neurological damage, often triggered by metabolic stress such as infections or fever, resulting in acute encephalopathic crises.[7] Clinical features can include macrocephaly, dystonia, and spasticity.[8][9]

Quantitative Data in Glutaryl-CoA Metabolism and GA-I

The study of glutaryl-CoA metabolism and GA-I has generated significant quantitative data, crucial for understanding the enzyme kinetics and for the diagnosis and monitoring of the disease.

| Parameter | Value | Organism/Conditions | Reference |

| GCDH Enzyme Kinetics | |||

| Km for glutaryl-CoA | 4.7 µM | Human (pH 6.5) | [10] |

| Km for glutaryl-CoA | 5.5 µM | Human (pH 7.5) | [10] |

| Km for glutaryl-CoA | 8.1 µM | Human (pH 7.6) | [10] |

| Km for glutaryl-CoA | 34.0 µM | Human (pH 8.5) | [10] |

| Metabolite Levels in GA-I | |||

| Urinary Glutaric Acid | ≥100 mmol/mol creatinine (High excretors) | Human (GA-I) | [11] |

| Urinary Glutaric Acid | <100 mmol/mol creatinine (Low excretors) | Human (GA-I) | [11] |

| Urinary 3-Hydroxyglutaric Acid | Elevated (diagnostic marker) | Human (GA-I) | [12] |

| Blood Acylcarnitine (C5-DC) | Elevated | Human (GA-I, newborn screening) | [13] |

Experimental Protocols

The diagnosis and study of GA-I rely on a set of established experimental protocols designed to measure key metabolites and enzyme activity.

Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of glutaric acid and 3-hydroxyglutaric acid in urine.

Methodology:

-

Sample Preparation: A measured volume of urine is acidified, and internal standards (e.g., isotopically labeled glutaric acid) are added.

-

Extraction: Organic acids are extracted from the aqueous sample using an organic solvent (e.g., ethyl acetate).

-

Derivatization: The extracted acids are chemically modified (e.g., by silylation) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interactions with the column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions.

-

Quantification: The concentrations of glutaric acid and 3-hydroxyglutaric acid are determined by comparing their peak areas to those of the internal standards.[7]

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

Objective: To measure the concentration of glutarylcarnitine (C5DC) in dried blood spots, primarily for newborn screening.

Methodology:

-

Sample Preparation: A small punch from a dried blood spot card is placed in a microtiter plate.

-

Extraction: Acylcarnitines are extracted from the blood spot using a solvent containing internal standards (isotopically labeled acylcarnitines).

-

Derivatization (optional): In some methods, acylcarnitines are derivatized (e.g., by esterification) to improve their ionization efficiency.

-

Flow Injection MS/MS Analysis: The extract is directly infused into a tandem mass spectrometer. The first mass spectrometer selects the precursor ion for C5DC, which is then fragmented. The second mass spectrometer detects a specific product ion.

-

Quantification: The concentration of C5DC is calculated based on the ratio of its signal to that of the corresponding internal standard.[13]

Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Assay

Objective: To determine the activity of the GCDH enzyme in patient cells (e.g., fibroblasts or leukocytes) to confirm a diagnosis of GA-I.

Methodology:

-

Cell Culture and Lysate Preparation: Patient-derived fibroblasts or isolated leukocytes are cultured and then lysed to release their cellular contents, including mitochondria.

-

Reaction Mixture: The cell lysate is incubated with a reaction mixture containing glutaryl-CoA as the substrate and an artificial electron acceptor (e.g., ferrocenium hexafluorophosphate).[11]

-

Product Measurement: The activity of GCDH is determined by measuring the rate of product formation. One method involves quantifying the downstream product, 3-hydroxybutyryl-CoA, by high-performance liquid chromatography (HPLC), as crotonyl-CoA is rapidly converted to this product by enoyl-CoA hydratase present in the lysate.[11]

-

Data Analysis: The enzyme activity is typically expressed as nmol of product formed per hour per mg of protein. The results from patient cells are compared to those from control cells with normal GCDH activity.[7]

Visualizing Glutaryl-CoA Metabolism

The following diagrams illustrate the metabolic pathway of glutaryl-CoA and the workflow for the diagnosis of Glutaric Aciduria Type I.

References

- 1. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glutaryl-CoA - Wikipedia [en.wikipedia.org]

- 3. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Deglutarylation of glutaryl-CoA dehydrogenase by deacylating enzyme SIRT5 promotes lysine oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutaric acidemia type I: MedlinePlus Genetics [medlineplus.gov]

- 9. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 10. genecards.org [genecards.org]

- 11. Glutaryl-CoA Dehydrogenase Misfolding in Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. gov.uk [gov.uk]

An In-depth Technical Guide to the Biosynthesis of 3-Carboxypropyl-CoA (Succinyl-CoA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 3-Carboxypropyl-CoA, more commonly known as succinyl-CoA. Succinyl-CoA is a critical intermediate in central metabolism, playing a pivotal role in the citric acid cycle, amino acid and odd-chain fatty acid catabolism, and heme synthesis. Understanding its biosynthetic pathways is crucial for research in metabolic diseases, drug development, and biotechnology.

Introduction to Succinyl-CoA Biosynthesis

Succinyl-CoA is a thioester of succinic acid and coenzyme A and is synthesized through two primary pathways in mammals:

-

From α-Ketoglutarate: This reaction is a key step in the citric acid cycle.

-

From Propionyl-CoA: This pathway is essential for the metabolism of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine.

This document will delve into the enzymatic reactions, kinetics, and experimental protocols associated with these pathways.

Biosynthesis of Succinyl-CoA from α-Ketoglutarate

This pathway involves a single, multi-enzyme complex, the α-ketoglutarate dehydrogenase complex (OGDC), which catalyzes the oxidative decarboxylation of α-ketoglutarate.

Reaction: α-ketoglutarate + NAD⁺ + CoA → Succinyl-CoA + CO₂ + NADH

Enzyme: α-Ketoglutarate Dehydrogenase Complex (OGDC) This complex consists of three enzymes:

-

E1 (α-ketoglutarate dehydrogenase): Catalyzes the decarboxylation of α-ketoglutarate.

-

E2 (dihydrolipoyl succinyltransferase): Transfers the succinyl group to Coenzyme A.

-

E3 (dihydrolipoyl dehydrogenase): Regenerates the oxidized form of lipoamide and produces NADH.

The kinetic properties of the α-ketoglutarate dehydrogenase complex can be influenced by various factors, including substrate concentrations and allosteric regulators.

| Enzyme | Substrate | K_m_ | V_max_ | Organism/Tissue | Reference |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | Varies (µM to mM range) | - | Escherichia coli | [1] |

| α-Ketoglutarate Dehydrogenase Complex | Pyruvate (as a poor substrate) | - | 0.082 units/mg | Escherichia coli | [1] |

Note: The kinetic behavior of the α-ketoglutarate dehydrogenase complex is complex and can exhibit non-Michaelis-Menten kinetics, with substrate concentration dependencies showing intermediate plateaus and maxima[2].

Assay for α-Ketoglutarate Dehydrogenase Activity (Colorimetric)

This protocol is based on commercially available kits that measure the reduction of a probe by the NADH produced during the reaction.

Materials:

-

α-KGDH Assay Buffer

-

α-KGDH Substrate (α-ketoglutarate)

-

α-KGDH Developer/Probe (e.g., WST-8)

-

NADH Standard

-

Sample (cell or tissue lysate, isolated mitochondria)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation: Homogenize tissue or cells in the provided assay buffer. Centrifuge to remove insoluble material. For tissues with high levels of small interfering molecules, ammonium sulfate precipitation can be used for partial purification[3].

-

Standard Curve Preparation: Prepare a series of NADH standards in the assay buffer to generate a standard curve.

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing the assay buffer, developer, and substrate.

-

Initiation of Reaction: Add the sample to the reaction mix. For a positive control, use the provided enzyme solution. For a background control, use a sample to which no substrate is added.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every 1-2 minutes[3].

-

Calculation: Determine the rate of change in absorbance for each sample. Use the NADH standard curve to convert the absorbance change to the amount of NADH produced per unit time. One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature[3].

Signaling Pathway: α-Ketoglutarate to Succinyl-CoA

Caption: Conversion of α-ketoglutarate to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.

Biosynthesis of Succinyl-CoA from Propionyl-CoA

This pathway involves three enzymatic steps to convert propionyl-CoA, derived from various metabolic sources, into succinyl-CoA.

Sources of Propionyl-CoA:

-

Catabolism of odd-chain fatty acids

-

Catabolism of amino acids: Isoleucine, Valine, Threonine, Methionine

-

Catabolism of cholesterol side chains

Enzymatic Reactions:

-

Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to D-methylmalonyl-CoA.

-

Reaction: Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi

-

-

Methylmalonyl-CoA Epimerase (MCEE): Catalyzes the conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA.

-

Reaction: (S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA

-

-

Methylmalonyl-CoA Mutase (MCM): An adenosylcobalamin (Vitamin B₁₂)-dependent enzyme that isomerizes L-methylmalonyl-CoA to succinyl-CoA[4].

-

Reaction: (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA

-

| Enzyme | Substrate | K_m_ (mM) | V_max_ | Organism/Tissue | Reference |

| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 | - | - | [5][6] |

| Propionyl-CoA Carboxylase | Bicarbonate | 3.0 | - | - | [5][6] |

| Propionyl-CoA Carboxylase | ATP | 0.08 | - | - | [5] |

| Methylmalonyl-CoA Mutase | Adenosylcobalamin | 40-900 fold increase in mutants | 0.2% to ~100% of wild-type | Human | [7] |

| Methylmalonyl-CoA Mutase | Methylmalonyl-CoA | Normal in some mutants | - | Human Fibroblasts | [4] |

Assay for Propionyl-CoA Carboxylase Activity (Radiometric)

This method measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Materials:

-

[¹⁴C]NaHCO₃

-

Propionyl-CoA

-

ATP

-

Trichloroacetic acid (TCA)

-

NaOH solution

-

Scintillation fluid and counter

-

Sample (cell or tissue homogenate)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the sample with a reaction buffer containing propionyl-CoA, ATP, and [¹⁴C]NaHCO₃[8].

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding TCA. This will also precipitate the proteins[8].

-

Removal of Unincorporated ¹⁴CO₂: The excess [¹⁴C]NaHCO₃ is converted to ¹⁴CO₂ by the acid. This is then trapped by an NaOH-soaked filter paper placed in the tube cap or removed in a fume hood[8].

-

Measurement: Centrifuge the sample to pellet the precipitated protein. The supernatant, containing the ¹⁴C-labeled product (methylmalonyl-CoA), is transferred to a scintillation vial with scintillation fluid.

-

Quantification: The radioactivity is measured using a scintillation counter. The amount of incorporated ¹⁴C is proportional to the PCC activity.

Assay for Methylmalonyl-CoA Mutase Activity (HPLC-based)

This method quantifies the formation of succinyl-CoA from methylmalonyl-CoA by separating the substrate and product using high-performance liquid chromatography[9][10].

Materials:

-

Methylmalonyl-CoA

-

Adenosylcobalamin (AdoCbl)

-

Reaction buffer (e.g., potassium phosphate buffer)

-

Trichloroacetic acid (TCA) or other quenching agent

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile)

-

UV detector (monitoring at ~260 nm)

-

Sample (cell or tissue extract)

Procedure:

-

Enzyme Preparation: Prepare a homogenate of the cells or tissue in a suitable buffer. The assay can be performed on crude homogenates or partially purified enzyme[10].

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, AdoCbl, and the enzyme sample. Pre-incubate to allow for holoenzyme formation.

-

Initiation: Start the reaction by adding methylmalonyl-CoA.

-

Incubation: Incubate at 37°C for a specific time (e.g., 5-30 minutes). The reaction should be linear within this timeframe[10].

-

Termination: Stop the reaction by adding TCA, which also precipitates proteins[10].

-

Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet the precipitated protein. Filter the supernatant before injection into the HPLC system.

-

HPLC Analysis: Inject the sample onto the reverse-phase column. Separate the succinyl-CoA and methylmalonyl-CoA using an appropriate gradient of the mobile phase.

-

Quantification: Detect the CoA esters by their absorbance at ~260 nm. The amount of succinyl-CoA produced is determined by comparing the peak area to a standard curve of known succinyl-CoA concentrations[9].

Signaling Pathway: Propionyl-CoA to Succinyl-CoA

Caption: The three-step enzymatic conversion of propionyl-CoA to succinyl-CoA.

Cellular Concentration and Flux of Succinyl-CoA

The concentration of succinyl-CoA can vary depending on the cell type and metabolic state. In tissues with high mitochondrial content, such as the heart and liver, succinyl-CoA levels can be significant[11]. For instance, in mouse cardiac muscle, the concentration of succinyl-CoA has been measured to be in the range of 2.2–50 pmol/mg wet weight[12]. Metabolic flux analysis is a powerful tool to quantify the rate of synthesis and consumption of succinyl-CoA through its various metabolic routes, providing insights into the regulation of these pathways under different physiological and pathological conditions.

Regulation of Succinyl-CoA Biosynthesis

The biosynthesis of succinyl-CoA is tightly regulated to meet the cell's metabolic demands.

-

α-Ketoglutarate Dehydrogenase Complex: This complex is allosterically inhibited by its products, succinyl-CoA and NADH. It is also regulated by the energy state of the cell, being inhibited by high levels of ATP and GTP.

-

Propionyl-CoA Pathway: The enzymes in this pathway can be regulated by substrate availability. Deficiencies in any of the three enzymes can lead to serious metabolic disorders, such as propionic acidemia and methylmalonic acidemia.

Conclusion

The biosynthesis of this compound (succinyl-CoA) is a central hub in cellular metabolism, integrating catabolic and anabolic pathways. A thorough understanding of the enzymes, their kinetics, and their regulation is essential for researchers in metabolic diseases and for the development of novel therapeutic strategies targeting these pathways. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of these important metabolic reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. [Kinetic properties of the alpha-ketoglutarate dehydrogenase complex from pigeon breast muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 9. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bevital.no [bevital.no]

- 11. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Localization of Acyl-Coenzyme A Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are pivotal intermediates in a myriad of metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Their subcellular compartmentalization is crucial for the regulation and segregation of these metabolic processes. This technical guide provides a comprehensive overview of the cellular localization of acyl-CoAs, with a focus on the broader context of acyl-CoA metabolism due to the limited direct experimental data specifically for 3-Carboxypropyl-CoA. The information presented herein is synthesized from studies on related acyl-CoA species and the enzymes responsible for their synthesis and utilization, offering a framework for inferring the probable localization of less-studied intermediates like this compound.

Subcellular Distribution of Acyl-CoA Pools

Acyl-CoAs are not confined to a single cellular compartment but are distributed across various organelles, each housing specific metabolic pathways that utilize these activated acyl groups. The primary subcellular locations for acyl-CoA pools are the cytosol, mitochondria, peroxisomes, and the endoplasmic reticulum.[1]

Table 1: Subcellular Localization of Key Enzymes and Transporters in Acyl-CoA Metabolism

| Protein | Function | Predominant Cellular Localization | References |

| CoA Synthase (CoAsy) | Final two steps of CoA biosynthesis | Mitochondria | [2][3] |

| Acyl-CoA Synthetases (ACSLs) | Fatty acid activation to acyl-CoAs | Endoplasmic Reticulum, Lipid Droplets, Mitochondria, Peroxisomes | [4][5][6][7][8][9] |

| 3-oxoacyl-CoA thiolase | β-oxidation | Peroxisomes | [10] |

| SLC25A16 and SLC25A42 | Mitochondrial CoASH import | Mitochondrial Inner Membrane | |

| Carnitine Palmitoyltransferase (CPT) System | Transport of long-chain acyl-CoAs into mitochondria | Mitochondrial Membranes | [11] |

Experimental Protocols for Determining Subcellular Localization

Subcellular Fractionation

This is a foundational technique to isolate different organelles from a cell homogenate.

-

Cell Homogenization: Tissues or cultured cells are disrupted using mechanical or chemical methods to release their contents while keeping organelles intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. Larger and denser components, such as nuclei, pellet at lower speeds, while smaller components, like mitochondria and microsomes (fragments of the ER), require higher speeds.

-

Density Gradient Centrifugation: For further purification of organelles, fractions obtained from differential centrifugation are layered onto a density gradient (e.g., sucrose or Percoll) and centrifuged at high speed. Organelles migrate to a position in the gradient that matches their own density.

-

Analysis of Fractions: Each fraction is then analyzed for the presence and concentration of the target molecule, in this case, this compound, using techniques like mass spectrometry. Organelle-specific marker proteins are used to assess the purity of each fraction.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the detection and quantification of small molecules like acyl-CoAs from subcellular fractions.

-

Extraction: Acyl-CoAs are extracted from the isolated organelle fractions using appropriate solvents.

-

Chromatographic Separation: The extract is injected into a liquid chromatograph, where different acyl-CoA species are separated based on their physicochemical properties as they pass through a column.

-

Mass Spectrometric Detection: The separated molecules are ionized and their mass-to-charge ratio is measured by a mass spectrometer, allowing for their identification and quantification.

Visualizing Metabolic Pathways and Workflows

Generalized Workflow for Subcellular Localization

The following diagram illustrates the general experimental approach to determine the subcellular localization of a metabolite.

Caption: A generalized workflow for determining the subcellular localization of a metabolite.

Overview of Acyl-CoA Metabolism and Transport

This diagram provides a simplified overview of the major pathways involving acyl-CoAs and their transport between cellular compartments.

Caption: Major pathways of acyl-CoA metabolism and inter-organellar transport.

Inferred Localization of this compound

Direct evidence for the cellular localization of this compound is scarce in the scientific literature. However, based on its structure as a dicarboxylic acid derivative of CoA, its localization can be inferred to be primarily within the mitochondria . This inference is based on the following:

-

Dicarboxylic Acid Metabolism: Medium-chain dicarboxylic acids are known to be metabolized via β-oxidation within the mitochondria.

-

Mitochondrial β-oxidation: The machinery for β-oxidation, which would likely process this compound, is concentrated in the mitochondrial matrix.

-

CoA Pool: Mitochondria maintain a distinct pool of Coenzyme A to support the TCA cycle and fatty acid oxidation.[3]

It is also plausible that a fraction of this compound could be present in peroxisomes , as these organelles are also involved in the β-oxidation of certain fatty acids, including dicarboxylic acids.

Conclusion and Future Directions

The subcellular compartmentalization of acyl-CoAs is a critical aspect of metabolic regulation. While the precise localization of this compound remains to be definitively determined, it is strongly suggested to be mitochondrial based on the known pathways for dicarboxylic acid metabolism. Future research employing targeted metabolomics on isolated subcellular fractions will be essential to unequivocally establish the distribution of this compound and other less-abundant acyl-CoA species. A deeper understanding of the spatial organization of acyl-CoA metabolism will provide valuable insights for researchers in metabolic diseases and professionals in drug development targeting these pathways.

References

- 1. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The N-terminal region of acyl-CoA synthetase 3 is essential for both the localization on lipid droplets and the function in fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subcellular distribution and characteristics of trihydroxycoprostanoyl-CoA synthetase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subcellular distribution and characteristics of trihydroxycoprostanoyl-CoA synthetase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topographical localization of peroxisomal acyl-CoA ligases: differential localization of palmitoyl-CoA and lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studying the topology of peroxisomal acyl-CoA synthetases using self-assembling split sfGFP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 3-Carboxypropyl-CoA in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Carboxypropyl-CoA, more commonly known as glutaryl-CoA, is a pivotal intermediate in the catabolism of lysine and tryptophan. Beyond its established metabolic functions, recent scientific evidence has illuminated its role as a key signaling molecule. This occurs through a post-translational modification termed protein glutarylation, a non-enzymatic process where the glutaryl group from glutaryl-CoA is transferred to lysine residues of target proteins. This modification is reversed by the NAD+-dependent deacylase SIRT5, establishing a dynamic signaling axis responsive to cellular metabolic states. Dysregulation of glutaryl-CoA levels and protein glutarylation is implicated in the pathophysiology of inherited metabolic disorders such as glutaric aciduria type I. This technical guide provides an in-depth exploration of the core aspects of this compound (glutaryl-CoA) in cellular signaling, including its metabolic context, the mechanism of protein glutarylation, quantitative data on key enzymes, and detailed experimental protocols for its investigation.

Introduction to this compound (Glutaryl-CoA)

This compound, systematically named 4-carboxybutanoyl-CoA, is identical to glutaryl-CoA. This five-carbon dicarboxylic acyl-coenzyme A is a crucial intermediate in the metabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Its metabolism is compartmentalized within the mitochondria.

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C26H42N7O19P3S |

| Molecular Weight | 881.6 g/mol |

| PubChem CID | 3081383[1] |

| Alternative Names | Glutaryl-CoA, 3-Carboxypropyl-coenzyme A |

The Glutaryl-CoA Signaling Pathway: Protein Glutarylation

The primary signaling function of glutaryl-CoA is mediated through protein glutarylation, a non-enzymatic post-translational modification (PTM) where the glutaryl moiety is covalently attached to the ε-amino group of lysine residues on target proteins. This modification introduces a negatively charged, five-carbon extension to the lysine side chain, which can significantly alter protein structure, function, and interactions.

The process is thought to be driven by the inherent reactivity of the thioester bond in glutaryl-CoA and the nucleophilicity of the lysine amine. The mitochondrial matrix, with its alkaline pH, is a conducive environment for this non-enzymatic acylation.

This signaling pathway is dynamically regulated by the opposing activities of glutaryl-CoA synthesis and its removal by the mitochondrial sirtuin, SIRT5, which functions as a deglutarylase.

Quantitative Data

Enzyme Kinetics

The regulation of glutaryl-CoA levels is critical, and the kinetics of the enzymes involved are central to this process.

Table 1: Kinetic Parameters of Human Glutaryl-CoA Dehydrogenase (GCDH)

| Substrate | Km (µM) | Vmax (µmol/min/mg) | pH | Temperature (°C) | Reference |

| Glutaryl-CoA | 4.7 | - | 6.5 | - | UniProt: Q92947 |

| Glutaryl-CoA | 5.5 | - | 7.5 | - | UniProt: Q92947 |

| Glutaryl-CoA | 8.1 | - | 7.6 | - | UniProt: Q92947 |

| Glutaryl-CoA | 34 | - | 8.5 | - | UniProt: Q92947 |

| Glutaryl-CoA | 30 ± 2 | 3.2 ± 0.2 | - | - | [2] |

| Glutaryl-CoA | 52 ± 5 | 11 ± 1 | - | - | [2] |

Note: Vmax values were not always available in the same units, hence they are reported as found in the literature.

Table 2: Kinetic Parameters of Human SIRT5 Deacylase Activity

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Acetyl-peptide | ND | >750 | - | [3] |

| Malonyl-peptide | - | - | - | [3] |

| Succinyl-peptide | - | - | - | [3] |

| Glutaryl-peptide | - | - | - | [4] |

Note: Comprehensive kinetic data for SIRT5 with glutarylated substrates is still emerging. The table reflects the current state of knowledge, highlighting the preference for dicarboxylic acyl groups over acetyl groups.

Cellular Concentrations

The cellular concentration of glutaryl-CoA is a key determinant of the extent of protein glutarylation. These concentrations can fluctuate based on diet and metabolic state. In the metabolic disorder glutaric aciduria type I, which results from a deficiency in GCDH, glutaryl-CoA levels are significantly elevated. However, precise quantitative data on the cellular concentrations of glutaryl-CoA in various tissues and conditions are not yet well-established in the literature.

Experimental Protocols

In Vitro Protein Glutarylation Assay

This protocol describes a method for the non-enzymatic glutarylation of a purified protein for subsequent analysis.

Materials:

-

Purified protein of interest

-

Glutaryl-CoA

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

SDS-PAGE reagents

-

Anti-glutaryl-lysine antibody

-

Immunoblotting reagents

Procedure:

-

Prepare a reaction mixture containing the purified protein (1-5 µg) and glutaryl-CoA (0.1-1 mM) in the reaction buffer.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with an anti-glutaryl-lysine antibody overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

SIRT5 Deglutarylation Assay

This protocol outlines a method to assess the deglutarylase activity of SIRT5 on a glutarylated substrate.

Materials:

-

Glutarylated substrate (e.g., a synthetic peptide with a glutarylated lysine or a protein glutarylated in vitro)

-

Recombinant human SIRT5

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Quenching solution (e.g., trifluoroacetic acid)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the glutarylated substrate, recombinant SIRT5, and NAD+ in the assay buffer.

-

Initiate the reaction by adding SIRT5.

-

Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding a quenching solution.

-

Analyze the reaction products by LC-MS/MS to quantify the decrease in the glutarylated substrate and the increase in the deglutarylated product.

Proteomic Identification of Glutarylated Proteins

This protocol provides a general workflow for the identification of glutarylated proteins from cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

Lysis buffer with protease and deacetylase inhibitors

-

Trypsin

-

Anti-glutaryl-lysine antibody conjugated to beads

-

Wash buffers

-

Elution buffer

-

LC-MS/MS system

Procedure:

-

Lyse cells or tissues and perform protein quantification.

-

Digest the proteins into peptides using trypsin.

-

Immunoprecipitate glutarylated peptides using anti-glutaryl-lysine antibody-conjugated beads.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched glutarylated peptides.

-

Analyze the eluted peptides by LC-MS/MS.

-

Identify glutarylated peptides and proteins using database search algorithms that account for the mass shift of glutarylation (+114.0317 Da).

Conclusion and Future Directions

This compound (glutaryl-CoA) has emerged as a critical signaling molecule that directly links the metabolic state of a cell, particularly amino acid catabolism, to the post-translational modification of proteins. The discovery of protein glutarylation and its regulation by SIRT5 has opened new avenues for understanding cellular signaling and its dysregulation in disease. For researchers and drug development professionals, this signaling axis presents novel therapeutic targets for metabolic disorders and potentially other diseases where mitochondrial function is compromised.

Future research will likely focus on elucidating the full "glutarylome" in different tissues and disease states, identifying specific enzymatic "writers" of glutarylation, and developing potent and specific modulators of SIRT5 activity. A deeper understanding of the interplay between glutaryl-CoA levels, protein glutarylation, and cellular function will be crucial for translating these fundamental discoveries into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Carboxypropyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxypropyl-CoA, also known as glutaroyl-CoA, is a five-carbon dicarboxylic acid thioester of coenzyme A. It is an intermediate in the metabolic pathways of amino acids such as lysine and tryptophan.[1] The availability of pure this compound is crucial for in-vitro studies of enzymes that utilize it as a substrate, for investigating metabolic disorders, and for the development of novel therapeutics. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, based on established methods for analogous acyl-CoA compounds.

Synthesis Methodologies

Two primary approaches can be employed for the synthesis of this compound: chemical synthesis and enzymatic synthesis.

1. Chemical Synthesis via Glutaric Anhydride

The most straightforward chemical method for synthesizing this compound is the reaction of glutaric anhydride with the free thiol group of Coenzyme A (CoA). This method is analogous to the synthesis of succinyl-CoA from succinic anhydride and is favored for its simplicity and relatively high yield. The reaction proceeds via nucleophilic attack of the CoA thiol on the anhydride, leading to the formation of the thioester bond.

2. Enzymatic Synthesis

Enzymatic synthesis offers high specificity and avoids the use of harsh chemicals. This approach typically involves an acyl-CoA synthetase (or ligase) that catalyzes the ATP-dependent formation of a thioester bond between a carboxylic acid and CoA. While a specific glutaroyl-CoA synthetase may not be commercially available, some acyl-CoA synthetases exhibit broad substrate specificity and may accept glutaric acid as a substrate.[2] For instance, certain bacterial aryl-coenzyme A ligases have been shown to have a broad substrate affinity.[2] The reaction involves the formation of an acyl-adenylate intermediate, followed by the reaction with CoA to form the final product.

Quantitative Data for Analogous Acyl-CoA Syntheses

| Acyl-CoA Product | Starting Material | Synthesis Method | Yield (%) | Reference |

| Succinyl-CoA | Succinic anhydride | Chemical (Anhydride) | Not specified, but widely used | [3] |

| Malonyl-CoA | Malonic acid | Enzymatic (MatB ligase) | 95% | [3] |

| Methylmalonyl-CoA | Methylmalonic acid | Enzymatic (MatB ligase) | 92% | [3] |

| Cinnamoyl-CoA | Cinnamic acid | Chemical (ECF-mediated) | 75% | [3] |

| Various Acyl-CoAs | Corresponding acids | Chemical (CDI-mediated) | >40% | [4] |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from Glutaric Anhydride

This protocol is adapted from established methods for the synthesis of dicarboxylic acyl-CoAs.

Materials:

-

Glutaric anhydride

-

Coenzyme A (free acid)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Dry, inert solvent (e.g., Tetrahydrofuran - THF, Dioxane)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Preparation of CoA Solution: Dissolve Coenzyme A in a cold 0.5 M solution of sodium bicarbonate. The concentration of CoA should be in the range of 10-20 mM. Keep the solution on ice.

-

Preparation of Glutaric Anhydride Solution: In a separate, dry reaction vessel, dissolve a 1.5 to 2-fold molar excess of glutaric anhydride in a minimal amount of a dry, inert solvent like THF.

-

Reaction: Slowly add the glutaric anhydride solution to the CoA solution with constant stirring, while maintaining the temperature at 4°C. The pH of the reaction mixture should be monitored and maintained between 7.0 and 8.0 by the dropwise addition of a dilute NaOH solution if necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the free thiol group of CoA using Ellman's reagent (DTNB).

-

Quenching the Reaction: Once the reaction is complete (typically within 1-2 hours), the reaction can be stopped by adjusting the pH to 5.0 with dilute HCl.

-

Purification by Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with water to remove unreacted glutaric acid and salts.

-

Elute the this compound with an increasing gradient of methanol in water.

-

-

Purification by HPLC:

-

For higher purity, the fractions from SPE containing the product can be pooled, lyophilized, and further purified by reverse-phase HPLC.

-

A C18 column is typically used with a gradient of acetonitrile in a buffered aqueous mobile phase (e.g., phosphate buffer, pH 6.5).[5]

-

The elution of this compound can be monitored by UV absorbance at 260 nm (due to the adenine moiety of CoA).[6]

-

-

Product Characterization and Storage: The purified product should be characterized by mass spectrometry to confirm its identity. The concentration can be determined spectrophotometrically using the extinction coefficient of CoA at 260 nm. For long-term storage, the purified this compound should be stored as a lyophilized powder or in a buffered solution at -80°C.

Visualizations

Caption: Chemical synthesis workflow for this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general framework for enzymatic synthesis. The specific conditions will need to be optimized based on the chosen enzyme.

Materials:

-

Glutaric acid

-

Coenzyme A (free acid)

-

ATP (Adenosine triphosphate)

-

Magnesium chloride (MgCl₂)

-

Buffer solution (e.g., Tris-HCl, HEPES, pH 7.5-8.5)

-

Acyl-CoA synthetase with activity towards dicarboxylic acids

-

Enzyme cofactors (if required)

Procedure:

-

Enzyme Preparation: The acyl-CoA synthetase needs to be expressed and purified, or obtained from a commercial source if available.

-

Reaction Mixture Setup: In a reaction tube, combine the buffer, MgCl₂, ATP, Coenzyme A, and glutaric acid. The typical molar ratio of ATP:CoA:acid is around 2:1:1.5.

-

Enzyme Addition: Initiate the reaction by adding the purified acyl-CoA synthetase to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for a sufficient duration (1-4 hours).

-

Reaction Monitoring: The formation of this compound can be monitored by HPLC.

-

Reaction Termination: The reaction can be stopped by heat inactivation of the enzyme or by adding a denaturing agent like perchloric acid.

-

Purification: The purification of the enzymatically synthesized this compound follows the same steps as in the chemical synthesis protocol (SPE and HPLC).

The synthesis of this compound can be successfully achieved through both chemical and enzymatic methods. The chemical synthesis using glutaric anhydride is a robust and accessible method for most laboratories. The enzymatic approach, while potentially offering higher specificity, is dependent on the availability of a suitable enzyme. The provided protocols and comparative data offer a comprehensive guide for researchers to produce this compound for their specific research needs.

References

- 1. Glutaryl-CoA - Wikipedia [en.wikipedia.org]

- 2. Aryl Coenzyme A Ligases, a Subfamily of the Adenylate-Forming Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 3-Carboxypropyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxypropyl-CoA, also known as glutarate-CoA, is a pivotal intermediate in the metabolism of amino acids such as lysine and tryptophan. Its availability is crucial for studying various metabolic pathways and for the development of novel therapeutics targeting these pathways. This document provides detailed application notes and protocols for the reliable chemo-enzymatic synthesis of this compound. The described methods leverage a chemical acylation step followed by an enzymatic ligation, offering a versatile and efficient approach for producing this key metabolite.

Workflow Overview

The chemo-enzymatic synthesis of this compound involves a two-stage process. The first stage is the chemical synthesis of a reactive glutarate derivative, followed by the enzymatic ligation to Coenzyme A (CoA).

Data Presentation

The following table summarizes expected yields for the chemical synthesis of dicarboxylic acid-CoA esters, based on published data for succinyl-CoA. Similar yields are anticipated for this compound.

| Precursor | Synthesis Method | Reported Yield (%) | Reference |

| Succinic Anhydride | Symmetric Anhydride | ~70-80 | [1] |

| Glutaric Anhydride | Symmetric Anhydride | Expected: ~70-80 | Adapted from[1] |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via the Anhydride Method

This protocol is adapted from the successful synthesis of succinyl-CoA and is expected to yield this compound with high efficiency.[1]

Materials:

-

Glutaric anhydride

-

Coenzyme A (free acid)

-

Sodium bicarbonate (NaHCO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Methanol

-

Trifluoroacetic acid (TFA)

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid))

Equipment:

-

Magnetic stirrer with stir bar

-

Ice bath

-

pH meter

-

HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Preparation of CoA Solution:

-

Dissolve 10 mg of Coenzyme A in 1 mL of 0.5 M NaHCO₃ buffer (pH ~8.0).

-

Cool the solution in an ice bath.

-

-

Acylation Reaction:

-

Dissolve a 1.5 molar excess of glutaric anhydride in a minimal amount of dry DMF.

-

Add the glutaric anhydride solution dropwise to the cold CoA solution while stirring.

-

Maintain the reaction on ice and stir for 1-2 hours.

-

Monitor the reaction for the disappearance of free thiols using Ellman's reagent.

-

-

Purification by Solid-Phase Extraction:

-

Acidify the reaction mixture to pH 3-4 with 1% TFA.

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the acidified reaction mixture onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water containing 0.1% TFA to remove unreacted glutaric acid and salts.

-

Elute the this compound with 3 mL of 50% methanol in water.

-

-

Lyophilization:

-

Freeze the eluate containing the product and lyophilize to obtain a white powder.

-

Store the purified this compound at -80°C.

-

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a dicarboxylyl-CoA synthetase to ligate glutaric acid to CoA. While specific recombinant dicarboxylyl-CoA synthetases are not widely available, broad-specificity acyl-CoA synthetases can be employed, or the enzyme can be enriched from tissue sources as described in the literature.[2]

Materials:

-

Glutaric acid

-

Coenzyme A (free acid)

-

ATP (adenosine triphosphate)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Dicarboxylyl-CoA synthetase (e.g., from rat liver microsomes or a broad-specificity recombinant enzyme)[2]

Equipment:

-

Incubator or water bath at 37°C

-

Centrifuge

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the following reaction mixture:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

2 mM Coenzyme A

-

5 mM Glutaric acid

-

Dicarboxylyl-CoA synthetase (concentration to be optimized)

-

-

Bring the final volume to 1 mL with nuclease-free water.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the reaction progress by HPLC analysis of small aliquots.

-

-

Reaction Termination and Purification:

-

Terminate the reaction by adding an equal volume of ice-cold methanol or by acidifying with TFA as in Protocol 1.

-

Centrifuge to pellet the precipitated protein.

-

Purify the supernatant containing this compound using the SPE protocol described above.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by HPLC and LC-MS/MS.

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 50% B over 20 minutes.

-

Detection: UV absorbance at 260 nm.

-

Expected Retention Time: this compound will have a distinct retention time that is shorter than that of free CoA.

LC-MS/MS Analysis:

-

Mass spectrometry provides definitive identification of the product.

-

Expected Mass: The theoretical exact mass of this compound (C₂₆H₄₂N₇O₁₈P₃S) is 881.136 g/mol .

-

Fragmentation: In positive ion mode, a characteristic neutral loss of the 3'-phosphoadenosine diphosphate fragment (507.0 m/z) is expected.

Conclusion

The chemo-enzymatic synthesis of this compound offers a robust and adaptable method for producing this important metabolite for research and drug development. The chemical synthesis using glutaric anhydride provides a straightforward route to the product, while the enzymatic approach offers high specificity under mild conditions. Proper purification and characterization are essential to ensure the quality of the final product for downstream applications.

References

Application Notes and Protocols for the Quantification of 3-Carboxypropyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxypropyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester that plays a role in cellular metabolism, particularly in the degradation pathways of certain amino acids and fatty acids. Accurate quantification of this compound is essential for studying metabolic fluxes, identifying potential biomarkers for metabolic disorders, and understanding the mechanism of action of drugs that target these pathways. These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely used and sensitive method for acyl-CoA analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs. The method involves the separation of the analyte by liquid chromatography followed by its detection and quantification using a tandem mass spectrometer.

Experimental Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol describes the extraction of acyl-CoAs from animal tissues, a common starting material for metabolic studies.

Materials:

-

Frozen tissue sample

-

Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C

-

0.1 M Potassium phosphate buffer (pH 6.7), ice-cold

-

Internal standard (e.g., ¹³C-labeled acyl-CoA)

-

Tissue homogenizer (e.g., bead beater or sonicator)

-

Centrifuge capable of 15,000 x g and 4°C

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

Vacuum manifold for SPE

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Homogenization: Weigh 10-50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube with grinding beads. Add 1 mL of pre-chilled acetonitrile/isopropanol solution and the internal standard. Homogenize the tissue using a bead beater or sonicator until a uniform suspension is achieved. Keep the sample on ice throughout this process.

-

Extraction: Add 500 µL of ice-cold 0.1 M potassium phosphate buffer to the homogenate. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the protein and cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

-

Optional Solid-Phase Extraction (SPE) Cleanup: For complex matrices, an SPE cleanup step can be employed to remove interfering substances. Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions. Load the supernatant onto the cartridge, wash with a suitable solvent to remove impurities, and elute the acyl-CoAs with a solvent mixture (e.g., methanol/ammonium hydroxide).

-

Drying: Evaporate the solvent from the supernatant (or SPE eluate) to dryness using a nitrogen evaporator or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for acyl-CoA separation.

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic acyl-CoAs.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

MS/MS Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as they are efficiently ionized in this mode.[1]

-

Multiple Reaction Monitoring (MRM): MRM is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

MRM Transitions for this compound (Predicted):

The exact MRM transitions for this compound should be determined by infusing a standard of the compound into the mass spectrometer. However, based on the known fragmentation of other acyl-CoAs, the transitions can be predicted. All acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2][3]

To predict the precursor ion (Q1), we first need the molecular weight of this compound.

-

Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S) has a monoisotopic mass of 767.11 Da.

-

The 3-carboxypropyl group (C₄H₅O₂) has a mass of 101.02 Da (from glutaric acid minus a hydroxyl group).

-

The thioester linkage adds the acyl group to CoA.

-